molecular formula C8H13F2NO2 B13290047 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid

Cat. No.: B13290047
M. Wt: 193.19 g/mol
InChI Key: BLLRLKTWXDJPFX-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of the difluoroethyl group and the carboxylic acid functional group makes this compound unique and of interest in various scientific fields .

Preparation Methods

The synthesis of 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine as the core structure.

    Introduction of Difluoroethyl Group: The difluoroethyl group is introduced through a nucleophilic substitution reaction.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

    4-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can affect its reactivity and biological activity.

    4-(2,2-Difluoroethyl)piperidine-4-carboxamide:

The unique combination of the difluoroethyl group and the carboxylic acid group in this compound makes it distinct and valuable for various research and industrial applications.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

4-(2,2-difluoroethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C8H13F2NO2/c9-6(10)5-8(7(12)13)1-3-11-4-2-8/h6,11H,1-5H2,(H,12,13)

InChI Key

BLLRLKTWXDJPFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC(F)F)C(=O)O

Origin of Product

United States

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